molecular formula C27H57N B12082439 Triisononylamine CAS No. 18198-40-8

Triisononylamine

Cat. No.: B12082439
CAS No.: 18198-40-8
M. Wt: 395.7 g/mol
InChI Key: YGLJGOMFUHQSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisononylamine is an organic compound with the chemical formula C₂₇H₅₇N . It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents. This compound is known for its basic properties and is commonly used in the production of surfactants and corrosion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Triisononylamine involves the reaction of n-butyllithium with isooctanol to form triisononyl lithium , which is then reacted with nitrate esters to produce this compound . The reaction conditions typically require a controlled environment to prevent unwanted side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triisononylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triisononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triisononylamine exerts its effects involves its basic properties, allowing it to neutralize acids and participate in various chemical reactions. It can interact with molecular targets such as proton donors and acceptors , facilitating reactions that involve proton transfer and formation of amine complexes .

Comparison with Similar Compounds

  • Tri-n-octylamine
  • N-propylisononylamine
  • Diisononylamine

Comparison: Triisononylamine is unique due to its specific structure, which provides it with distinct solubility and reactivity properties compared to similar compounds. For instance, Tri-n-octylamine has a different chain length, affecting its solubility and boiling point. N-propylisononylamine and Diisononylamine have variations in their alkyl groups, leading to differences in their chemical behavior and applications .

Properties

CAS No.

18198-40-8

Molecular Formula

C27H57N

Molecular Weight

395.7 g/mol

IUPAC Name

7-methyl-N,N-bis(7-methyloctyl)octan-1-amine

InChI

InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

YGLJGOMFUHQSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.